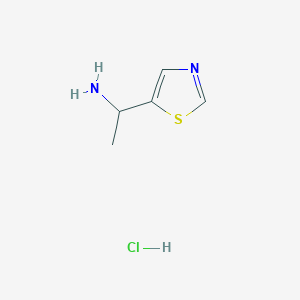

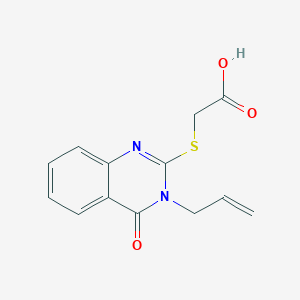

![molecular formula C10H17NO3 B2715375 Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate CAS No. 1895382-85-0](/img/structure/B2715375.png)

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate is a chemical compound that is derived from carbamic acid . It is also known as BOC-amide . This compound is used in various laboratory chemical applications .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, Boc anhydride is added to a dry reaction flask along with ethanol, and the reaction mixture is cooled to an ice bath. Slowly, a 70% solution of ammonia is added. The mixture is then stirred at approximately 0°C for 1 hour, after which the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H11NO2 . The molecular weight of this compound is 117.1463 . The IUPAC Standard InChIKey for this compound is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis

This compound is a solid compound . Its melting point is between 105-108 °C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用

Enantioselective Synthesis

tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate serves as an essential intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure facilitates understanding the stereochemistry involved in synthesizing bioactive compounds, emphasizing its role in pharmaceutical chemistry (Ober, Marsch, Harms, & Carell, 2004).

Curtius Rearrangement

This compound is involved in a mild and efficient one-pot Curtius rearrangement process for converting carboxylic acids into Boc-protected amines. This method is compatible with a wide range of substrates, including malonate derivatives, thus enabling access to protected amino acids. Such versatility highlights its significance in synthetic organic chemistry (Lebel & Leogane, 2005).

Metalation and Alkylation

The compound's derivatives have demonstrated efficacy in undergoing metalation between nitrogen and silicon, followed by reaction with various electrophiles. This property is crucial for preparing α-functionalized α-amino silanes, showcasing its utility in modifying molecular structures for specific applications (Sieburth, Somers, & O'hare, 1996).

Detection of Volatile Acid Vapors

A tert-butyl carbazole derivative was used to construct strong blue emissive nanofibers, demonstrating an innovative application in detecting volatile acid vapors. This research underscores the compound's potential in developing sensory materials for environmental monitoring (Jiabao Sun et al., 2015).

Atmospheric CO2 Fixation

The compound has been employed in a cyclizative atmospheric CO2 fixation strategy, efficiently converting unsaturated amines to cyclic carbamates. This application is notable for its mild reaction conditions and potential relevance to green chemistry and carbon capture technologies (Takeda et al., 2012).

作用機序

The mechanism of action of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate involves several steps. The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of the amine under acidic conditions provides the product as the TFA salt .

Safety and Hazards

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical attention if symptoms persist .

特性

IUPAC Name |

tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSQXOIYRVCHBS-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895382-85-0 |

Source

|

| Record name | tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2715295.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone](/img/structure/B2715296.png)

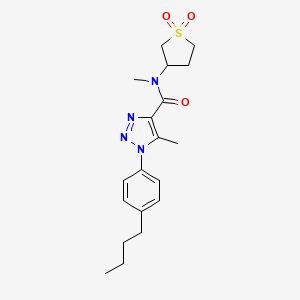

![Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2715297.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)

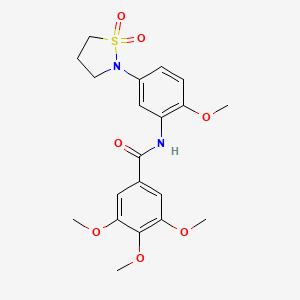

![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)

![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)